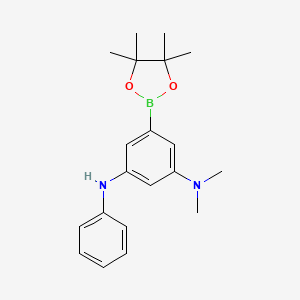
N1,N1-Dimethyl-N3-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) benzene-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N1-Dimethyl-N3-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) benzene-1,3-diamine is a complex organic compound with a unique structure that includes a boron-containing dioxaborolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Dimethyl-N3-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) benzene-1,3-diamine typically involves the following steps:
Formation of the dioxaborolane ring: This is achieved by reacting pinacol with boronic acid derivatives under specific conditions.
Coupling reactions: The dioxaborolane intermediate is then coupled with aniline derivatives using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N1,N1-Dimethyl-N3-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) benzene-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
Oxidation: Boronic acids and phenols.
Reduction: Amines and alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
N1,N1-Dimethyl-N3-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) benzene-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of N1,N1-Dimethyl-N3-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) benzene-1,3-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid pinacol ester: Similar boron-containing structure but lacks the dimethylamino group.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boron-containing compound with a different substitution pattern.
Uniqueness
N1,N1-Dimethyl-N3-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) benzene-1,3-diamine is unique due to its combination of a boron-containing dioxaborolane ring and a dimethylamino group, which imparts distinct chemical reactivity and biological activity .
Propiedades
Número CAS |
883727-41-1 |
|---|---|
Fórmula molecular |
C20H27BN2O2 |
Peso molecular |
338.3 g/mol |
Nombre IUPAC |
3-N,3-N-dimethyl-1-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C20H27BN2O2/c1-19(2)20(3,4)25-21(24-19)15-12-17(14-18(13-15)23(5)6)22-16-10-8-7-9-11-16/h7-14,22H,1-6H3 |
Clave InChI |
SCNOGYPUWQHQES-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N(C)C)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[Ethoxy(dimethoxy)silyl]propane-1-thiol](/img/structure/B12609796.png)

![4-Methyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B12609812.png)



![N-[2-(1-Hydroxypropan-2-yl)phenyl]acetamide](/img/structure/B12609854.png)
![[[14-Amino-1-(diethoxyphosphoryloxyamino)-14-iminotetradecylidene]amino] diethyl phosphate](/img/structure/B12609860.png)
propanedinitrile](/img/structure/B12609867.png)


